molecular formula C12H12ClNO2S3 B2476720 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1235370-68-9

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No. B2476720
M. Wt: 333.86
InChI Key: DXGBQDHZGXBQRF-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CCT137690 and has been found to have potential applications in cancer research. The compound is a potent inhibitor of the protein kinase enzyme, Polo-like kinase 1 (PLK1), which is involved in cell division and proliferation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-mercaptobenzothiazole with cyclopropylamine and thiophen-3-ylmethyl chloride, followed by sulfonation of the resulting product.

Starting Materials
5-chloro-2-mercaptobenzothiazole, cyclopropylamine, thiophen-3-ylmethyl chloride, sulfuric acid, sodium hydroxide, water, ethyl acetate

Reaction
Step 1: 5-chloro-2-mercaptobenzothiazole is reacted with cyclopropylamine and thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide to form 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzothiazole., Step 2: The resulting product is then sulfonated using sulfuric acid to form 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzothiazole-2-sulfonic acid., Step 3: The sulfonic acid is then neutralized with sodium hydroxide and extracted with ethyl acetate to obtain the final product, 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide.

Mechanism Of Action

CCT137690 works by binding to the ATP-binding site of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, thereby inhibiting its activity. 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is involved in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide activity by CCT137690 leads to defects in these processes, resulting in mitotic arrest and cell death.

Biochemical And Physiological Effects

CCT137690 has been found to have potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, CCT137690 has been found to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of CCT137690 is its high potency and selectivity for 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, which makes it a valuable tool for studying the role of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide in cancer and other diseases. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its relatively short half-life in vivo. These factors can make it difficult to administer the compound in animal models and to study its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on CCT137690. One area of interest is the development of more effective formulations of the compound that can improve its solubility and stability in vivo. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide inhibitors like CCT137690. Additionally, there is a need for further studies to investigate the potential applications of CCT137690 in combination with other anticancer agents, as well as its potential for use in other diseases beyond cancer.

Scientific Research Applications

CCT137690 has been found to have potential applications in cancer research. 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a key regulator of cell division and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. Inhibition of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide activity has been shown to induce mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. CCT137690 has been found to be a potent and selective inhibitor of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, and its efficacy has been demonstrated in preclinical studies using various cancer cell lines and animal models.

properties

IUPAC Name

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGBQDHZGXBQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

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